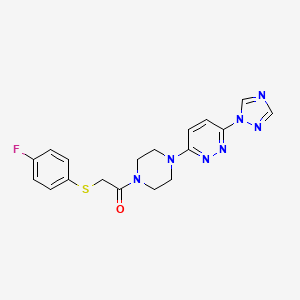
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H18FN7OS and its molecular weight is 399.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. Its structure includes a triazole ring, a piperazine moiety, and a fluorophenyl thioether group, which are known to contribute to its biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological properties including antimicrobial activity. A study highlighted the synthesis of various triazole derivatives and their effective antimicrobial action against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The incorporation of the triazole ring is crucial as it enhances the compound's ability to inhibit microbial growth.
Anticancer Potential
Triazole-containing compounds have shown promise in anticancer applications. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, triazoles can act as inhibitors of certain kinases involved in tumor growth . The specific compound under discussion may share similar mechanisms due to its structural components.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups (like fluorine) and the arrangement of nitrogen atoms in the triazole ring significantly influence their pharmacological properties. Studies suggest that modifications on the piperazine or thioether groups can enhance selectivity and potency against specific targets .
Case Studies
Several studies have documented the biological effects of compounds similar to this compound:
- Antimicrobial Study : Research on synthesized triazole derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) reported against various bacterial strains .
- Anticancer Evaluation : In vitro studies showed that triazole derivatives could induce apoptosis in cancer cell lines, suggesting potential for further development as anticancer agents .
Research Findings Summary Table
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7OS/c19-14-1-3-15(4-2-14)28-11-18(27)25-9-7-24(8-10-25)16-5-6-17(23-22-16)26-13-20-12-21-26/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGYVHAMWGDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














